1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride
Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of substituted piperidines, an important task of modern organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .Scientific Research Applications
Synthesis and Biological Properties
The synthesis of related compounds demonstrates a keen interest in exploring the chemical versatility and biological potential of aminoalkanol and aminoketone derivatives. A study outlined the synthesis of 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one via aminomethylation, leading to compounds with anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Гюльнара Артаваздовна Геворгян et al., 2017). This highlights the interest in developing new therapeutic agents from these chemical frameworks.
Antitumor Activity
Research into the antitumor activity of tertiary aminoalkanol hydrochlorides, synthesized from similar starting compounds, indicates a pursuit to find biologically active compounds with potential anticancer applications. The study aimed to explore new series of tertiary aminoalkanols for their antitumor properties, marking a significant step towards novel cancer therapeutics (A. U. Isakhanyan et al., 2016).
Antibacterial Activity
The quest for new antibacterial agents led to the synthesis and estimation of the antibacterial activity of 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides. This study emphasizes the ongoing need for novel compounds to combat bacterial resistance, showcasing the application of synthesized aminoalkanols in addressing public health challenges (A. U. Isakhanyan et al., 2014).
Vasorelaxant Effects
Exploring the pharmacological effects of structurally related compounds, research on 1-nitro-2-phenylethane, which shares a phenylethanone moiety, revealed vasodilator effects by stimulating the soluble guanylate cyclase-cGMP pathway. Such studies contribute to understanding the molecular basis of vasorelaxation and developing new treatments for cardiovascular diseases (T. S. Brito et al., 2013).
Synthesis and Chemical Properties
The efficient synthesis of 2-phenyl-3-aminopyridine, a key intermediate in the preparation of similar aminopiperidine derivatives, from readily available starting materials showcases the chemical community's interest in developing cost-effective and high-yielding synthetic routes for complex molecules (S. Caron et al., 2001). This is crucial for the large-scale production of pharmaceuticals and research chemicals.
Mechanism of Action
Target of Action
Compounds containing a piperidine moiety, such as this one, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the design of drugs targeting the anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Some piperidine derivatives have shown anti-inflammatory properties, with compounds demonstrating inhibition of cox-1 and cox-2 enzymes .
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-phenylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-12-7-4-8-15(10-12)13(16)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUXTJZZHVJNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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